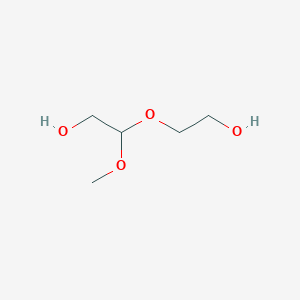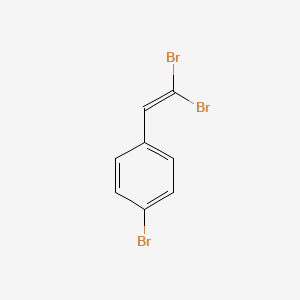
1-Bromo-4-(2,2-dibromoethenyl)-benzene
Overview
Description
1-Bromo-4-(2,2-dibromoethenyl)-benzene, also known as 1,4-Dibromobenzene, is an organic compound with the molecular formula C6H4Br2. It is a colorless solid that is insoluble in water, but soluble in organic solvents. 1,4-Dibromobenzene is used in a variety of applications, including as a reagent for the synthesis of other organic compounds and as a biocidal agent. It has been studied for its potential use in medical applications such as cancer treatment and as a disinfectant.
Scientific Research Applications
1-Bromo-4-(2,2-dibromoethenyl)-benzeneenzene has been studied for its potential use in medical applications such as cancer treatment and as a disinfectant. It has been shown to be effective against a variety of bacteria, fungi, and viruses. In addition, 1,4-dibromobenzene has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. It has also been studied for its potential use as an inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Mechanism of Action
1-Bromo-4-(2,2-dibromoethenyl)-benzeneenzene is thought to act as an antimicrobial agent by disrupting the cell membrane of microorganisms. It is also thought to inhibit the activity of enzymes such as COX-2 and topoisomerase II, which are involved in inflammation and cancer. In addition, 1,4-dibromobenzene has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis.
Biochemical and Physiological Effects
1-Bromo-4-(2,2-dibromoethenyl)-benzeneenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzymes COX-2 and topoisomerase II, which are involved in inflammation and cancer. In addition, 1,4-dibromobenzene has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. It has also been shown to inhibit the growth of a variety of bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
The use of 1,4-dibromobenzene in lab experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of applications. In addition, it is highly soluble in organic solvents, making it easy to work with. However, there are some limitations to the use of 1,4-dibromobenzene in lab experiments. It is highly toxic and can cause skin and eye irritation, and it is flammable and explosive.
Future Directions
1-Bromo-4-(2,2-dibromoethenyl)-benzeneenzene has a variety of potential applications in the medical and scientific fields. It has been studied for its potential use in cancer treatment, as a disinfectant, and as an inhibitor of enzymes such as COX-2 and topoisomerase II. In addition, it has been studied as an inhibitor of the enzyme thymidylate synthase, which is involved in DNA synthesis. Further research is needed to better understand the biochemical and physiological effects of 1,4-dibromobenzene and to explore its potential use in medical applications. Additionally, further research is needed to develop safe and effective methods for synthesizing 1,4-dibromobenzene and to explore its potential use as a biocidal agent.
properties
IUPAC Name |
1-bromo-4-(2,2-dibromoethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRQSEXHEFWAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane](/img/structure/B3321518.png)
![Rupatadine fumarate impurity A [EP]](/img/structure/B3321529.png)
![(2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate](/img/structure/B3321531.png)
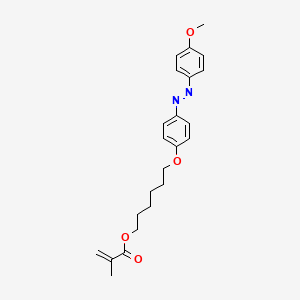

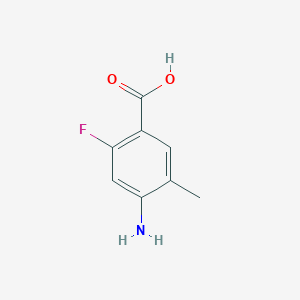
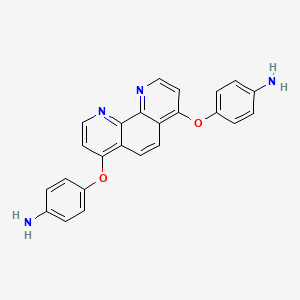
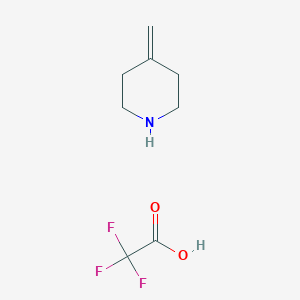

![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B3321588.png)
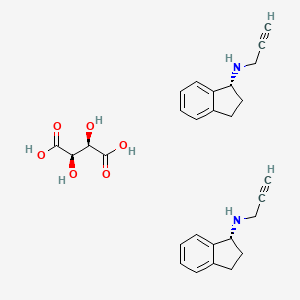

![1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one](/img/structure/B3321593.png)
